molecular formula C9H8Cl3N3O2S B3336709 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE CAS No. 35870-25-8

1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE

Cat. No.: B3336709
CAS No.: 35870-25-8
M. Wt: 328.6 g/mol
InChI Key: OGGOJPULUQREEI-UHFFFAOYSA-N
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Description

1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 2,4,5-trichlorophenoxy group attached to an acetyl-thiosemicarbazide moiety. The presence of multiple chlorine atoms and the thiosemicarbazide group contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the 2,4,5-trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The acetyl-thiosemicarbazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The presence of the 2,4,5-trichlorophenoxy group and the thiosemicarbazide moiety contributes to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE can be compared with other similar compounds, such as:

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but lacking the thiosemicarbazide group.

    2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound with fewer chlorine atoms and different chemical properties.

    Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties but different substituents on the phenoxy group.

Properties

IUPAC Name

[[2-(2,4,5-trichlorophenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3N3O2S/c10-4-1-6(12)7(2-5(4)11)17-3-8(16)14-15-9(13)18/h1-2H,3H2,(H,14,16)(H3,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOJPULUQREEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405593
Record name 2-[(2,4,5-Trichlorophenoxy)acetyl]hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35870-25-8
Record name NSC120280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,4,5-Trichlorophenoxy)acetyl]hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(2,4,5-TRICHLOROPHENOXY)ACETYL)-3-THIOSEMICARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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